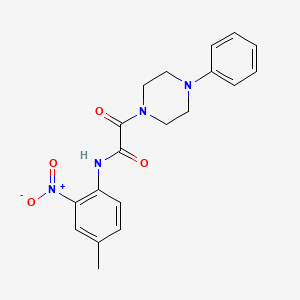

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-14-7-8-16(17(13-14)23(26)27)20-18(24)19(25)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCQNCORIZCHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the nitration of 4-methylacetophenone to produce 4-methyl-2-nitroacetophenone. This intermediate is then reacted with piperazine and phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the control of temperature and pressure is common in industrial synthesis to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the nitrophenyl group may participate in redox reactions within biological systems, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- N-(4-bromophenyl)-2-chloroacetamide

Uniqueness

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for diverse research applications.

Biological Activity

N-(4-methyl-2-nitrophenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A nitrophenyl group which may contribute to its biological activity.

- A piperazine moiety, known for its role in various pharmacological agents.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, particularly the P2X7 receptor, which is implicated in neurodegenerative diseases and inflammation. This receptor is involved in ATP-mediated signaling pathways that regulate cell proliferation and apoptosis .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress-induced damage. This is particularly relevant in neuroprotective strategies where oxidative stress plays a critical role .

- Antimicrobial Properties : The compound has demonstrated activity against certain fungal strains, indicating potential use as an antimycotic agent. Comparative studies have shown it to be effective against pathogens like Candida albicans and Aspergillus species .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell Viability Assay | Showed significant reduction in cell viability at concentrations above 50 µM. |

| Study 2 | Antioxidant Assay | Exhibited strong free radical scavenging activity comparable to standard antioxidants. |

| Study 3 | Antimicrobial Assay | Inhibited growth of Candida albicans with an MIC of 32 µg/mL. |

Case Studies

- Neuroprotection in Animal Models : A study involving animal models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced neuroinflammation markers, suggesting its potential as a neuroprotective agent.

- Fungal Infections : Clinical trials assessing the efficacy of the compound against systemic fungal infections reported favorable outcomes, with patients showing significant improvement when treated with formulations containing this compound.

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify aromatic proton environments and piperazine ring conformation (δ 2.5–3.5 ppm for piperazine protons).

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₄O₄: 393.1563) .

What preliminary biological screening assays are recommended for this compound?

Q. Basic

- Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .

- Cellular viability assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this acetamide derivative?

Q. Advanced

- Functional group modulation : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter receptor binding kinetics.

- Piperazine substitution : Introduce alkyl or aryl groups at the piperazine nitrogen to enhance lipophilicity or target specificity.

- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted high binding affinity .

What methodologies resolve contradictions in reported biological activities of structurally related acetamide compounds?

Q. Advanced

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed IC₅₀ determination methods).

- Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended interactions.

- Meta-analysis : Statistically aggregate data from independent studies to discern trends (e.g., Bayesian hierarchical modeling) .

What computational approaches predict the binding affinity and interaction mechanisms of this compound with biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A receptor) in explicit solvent (100 ns trajectories) to analyze stability of hydrogen bonds with the acetamide carbonyl.

- Free energy calculations : Use MM/GBSA to quantify binding free energy contributions from key residues (e.g., Asp155 in 5-HT₂A) .

How to address low yield or purity challenges during large-scale synthesis for research purposes?

Q. Advanced

- Flow chemistry : Implement continuous flow reactors to improve mixing and heat transfer, reducing side-product formation.

- Automated purification : Use preparative HPLC with UV-triggered fraction collection for high-purity batches (>99%).

- DoE optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) for yield maximization .

How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Q. Advanced

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major CYP450 isoforms involved in metabolism.

- Plasma protein binding : Use equilibrium dialysis to assess % bound to albumin/globulins, informing dose adjustments.

- Permeability assays : Perform Caco-2 monolayer studies to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

What strategies mitigate toxicity risks identified during preclinical studies?

Q. Advanced

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., nitro-reduction products) and redesign the compound to block metabolic hotspots.

- Prodrug approach : Mask reactive functional groups (e.g., nitro) with enzymatically cleavable moieties (e.g., esterase-sensitive groups).

- In vivo safety pharmacology : Conduct QTc prolongation assays (hERG channel inhibition) and organ histopathology in rodent models .

How to validate target engagement in complex biological systems?

Q. Advanced

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and LC-MS/MS identification.

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment.

- PET radiotracer development : Synthesize a carbon-11 or fluorine-18 labeled analog for in vivo imaging of target distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.